

Application Notes and Protocols for VER-246608 in Cell Culture Experiments

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Compound of Interest

Compound Name: VER-246608

Cat. No.: B15612726

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Introduction

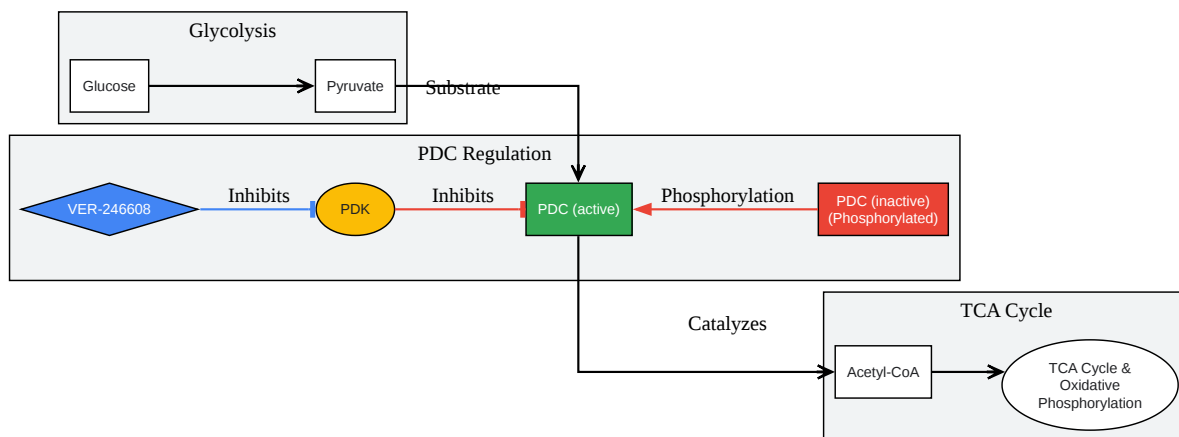
VER-246608 is a potent and selective, ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). By inhibiting all four isoforms of PDK, **VER-246608** effectively blocks this phosphorylation, leading to a sustained activation of the PDC.[1][4] This shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a mechanism of particular interest in cancer research where many tumor cells exhibit a reliance on glycolysis even in the presence of oxygen (the Warburg effect).[1][4][5]

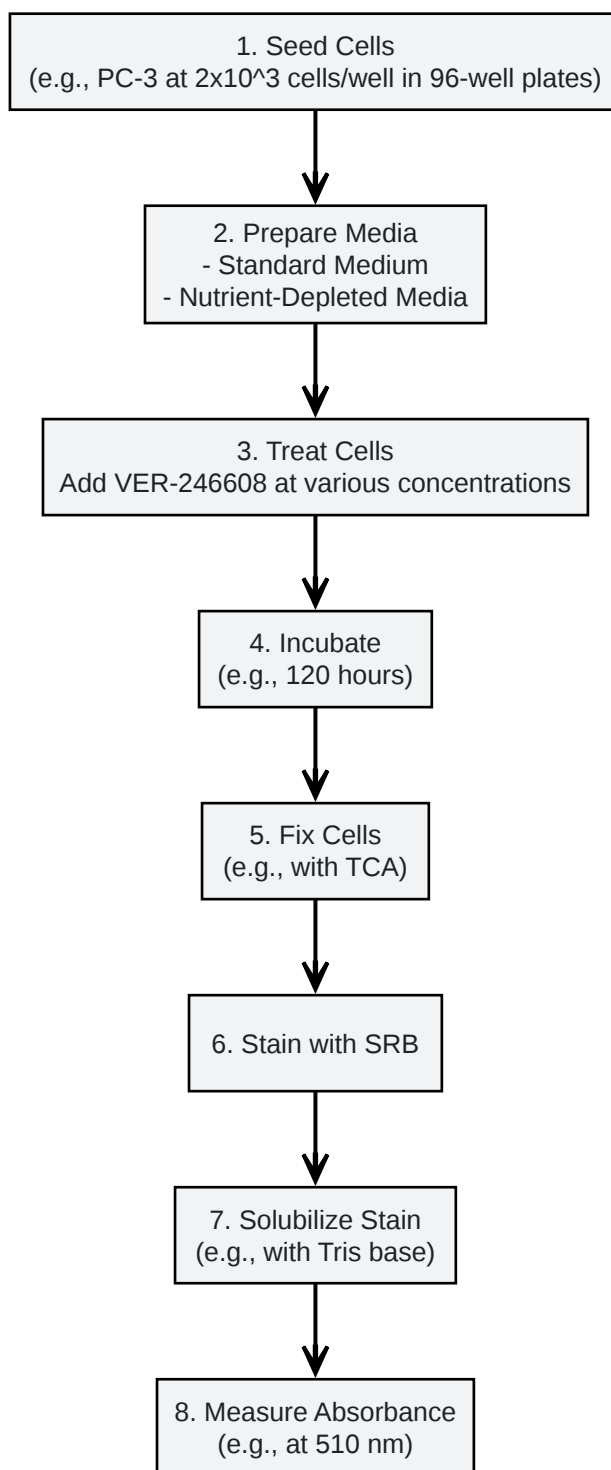
These application notes provide an overview of the use of **VER-246608** in cell culture experiments, including its mechanism of action, key quantitative data, and detailed protocols for its application in assessing cellular responses.

Mechanism of Action

VER-246608 binds to the ATP-binding pocket of PDK, preventing the phosphorylation of the E1 α subunit of the PDC.[1][6] This maintains the PDC in its active state, facilitating the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The resulting metabolic shift can lead to context-dependent

cytostasis in cancer cells, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][3][4]





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References

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